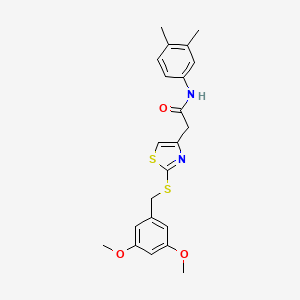

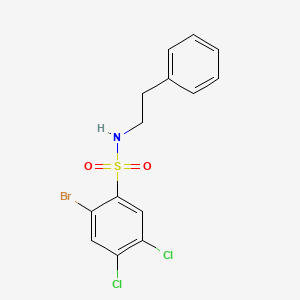

![molecular formula C21H22ClN3O4S B2552086 3-(4-Chlorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021081-51-5](/img/structure/B2552086.png)

3-(4-Chlorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(4-Chlorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a chemical compound that belongs to the class of cycloalkanes . It is a derivative of 1,3,8-triazaspiro[4.5]decane-2,4-dione, which is known for its use in the stabilization of polymers .

Synthesis Analysis

The synthesis of related compounds, such as 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, has been reported. The synthesis process is simple, fast, and cost-effective, proceeding readily with high yields and no further purification .

Molecular Structure Analysis

Molecular docking analysis suggests that the benzyl groups of similar compounds are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions .

Chemical Reactions Analysis

Spiroconnected N-alkoxyalkylpiperidine hydantoins, which are similar to the compound , were obtained via the Strecker reaction of cyanohydrin with ammonium carbonate .

Physical And Chemical Properties Analysis

Cycloalkanes, including “3-(4-Chlorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione”, have the general formula CnH2n, differing from alkanes which have the formula CnH2n+2 .

Applications De Recherche Scientifique

Antimicrobial and Detoxification Applications

- N-Halamine-coated cotton : A study introduced N-halamine precursors bonded onto cotton fabrics, including derivatives similar to "3-(4-Chlorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione," for antimicrobial and detoxification purposes. The treated cotton showed efficacy against Staphylococcus aureus and Escherichia coli O157:H7, and was used to detoxify chemical mustard simulant (Ren et al., 2009).

Anticonvulsant Activity

- Aromatic substitution's impact : Derivatives incorporating aromatic areas were evaluated for their anticonvulsant and neurotoxic properties. The study found that specific modifications in the structure enhanced anticonvulsant activity in mouse models, suggesting potential therapeutic applications (Obniska et al., 2006).

Molecular Structure and Analysis

- Crystal packing and conformational preferences : Analysis of crystal packing and conformational preferences of cyclohexane-5-spirohydantoin derivatives, similar to the chemical , revealed insights into the molecular structure and interactions, providing a foundation for further design and application of such compounds (Lazić et al., 2022).

Serotonin Receptor Activity

- N-(4-arylpiperazin-1-yl)alkyl derivatives : Research on derivatives of 2-azaspiro[4.5]decane-1,3-dione explored their affinity for serotonin 5-HT1A and 5-HT2A receptors. The findings suggest the significance of the spacer between the amide fragment and arylpiperazine moiety, as well as the size of the cycloalkyl ring, in determining their functional properties (Obniska et al., 2006).

Propriétés

IUPAC Name |

3-[(4-chlorophenyl)methyl]-8-(4-methylphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O4S/c1-15-2-8-18(9-3-15)30(28,29)24-12-10-21(11-13-24)19(26)25(20(27)23-21)14-16-4-6-17(22)7-5-16/h2-9H,10-14H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPROOJELVIGBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

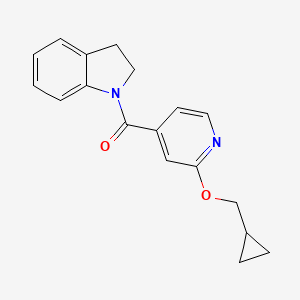

![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide](/img/structure/B2552008.png)

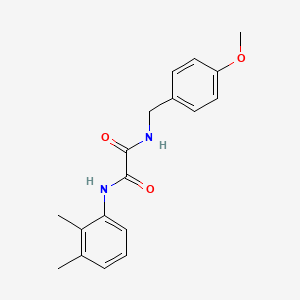

![N-[(1-But-3-enyltriazol-4-yl)methyl]prop-2-enamide](/img/structure/B2552011.png)

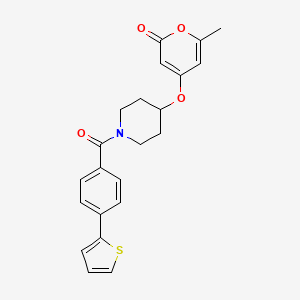

![N-(3,5-difluorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2552012.png)

![3-((4-(3-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2552015.png)

![N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2552018.png)

![N-(2-fluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2552020.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-5-cyclopropyl-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2552022.png)

![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2552023.png)